molecular formula C9H7ClF3N3O B1436243 (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol CAS No. 1823182-85-9

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol

Cat. No.: B1436243
CAS No.: 1823182-85-9
M. Wt: 265.62 g/mol
InChI Key: OEBLGOHDKAXGNZ-BYPYZUCNSA-N
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Description

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a triazolopyridine ring substituted with chloro and trifluoromethyl groups

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the triazolopyridine ring and other substituents may impart biological activity, making it a subject of pharmacological research.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.

Future Directions

The study and application of fluorinated organic compounds is a vibrant field, particularly in medicinal chemistry . Future research could explore the synthesis, reactivity, and potential applications of this and similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the triazolopyridine ring, followed by the introduction of chloro and trifluoromethyl groups under controlled conditions. The final step involves the reduction of the intermediate to yield the desired ethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction to simpler alcohols or hydrocarbons.

    Substitution: Replacement of chloro or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Mechanism of Action

The mechanism of action of (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine ring may bind to specific sites, modulating the activity of these targets and influencing biological pathways. The chloro and trifluoromethyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol: Similar structure but with a methanol group instead of ethanol.

    (1S)-1-[8-Chloro-6-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanol: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

Uniqueness

The uniqueness of (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol lies in its specific combination of substituents, which can influence its reactivity, binding properties, and potential applications. The trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it distinct from similar compounds.

Properties

IUPAC Name

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3O/c1-4(17)7-14-15-8-6(10)2-5(3-16(7)8)9(11,12)13/h2-4,17H,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBLGOHDKAXGNZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol
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(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol
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(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol
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(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol
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(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol
Reactant of Route 6
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(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-ol

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